(2S)-2-Amino-2-(oxan-3-yl)acetic acid
Description
(2S)-2-Amino-2-(oxan-3-yl)acetic acid is a non-proteinogenic amino acid characterized by a tetrahydropyran (oxane) ring substituted at the 3-position of its chiral α-carbon. The compound exists as a hydrochloride salt (C₇H₁₄ClNO₃) with a molecular weight of 195.64 g/mol and a purity ≥95% . Its CAS number is 1909305-59-4. The oxan-3-yl group imparts unique steric and electronic properties, making it a versatile building block in pharmaceutical synthesis, agrochemical development, and material science . The saturated six-membered oxygen-containing ring enhances conformational stability and hydrophobicity, which are advantageous in drug design for improving metabolic stability and membrane permeability.
Properties
Molecular Formula |
C7H13NO3 |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
(2S)-2-amino-2-(oxan-3-yl)acetic acid |
InChI |
InChI=1S/C7H13NO3/c8-6(7(9)10)5-2-1-3-11-4-5/h5-6H,1-4,8H2,(H,9,10)/t5?,6-/m0/s1 |
InChI Key |
BGPODSGVEGWTLX-GDVGLLTNSA-N |
Isomeric SMILES |
C1CC(COC1)[C@@H](C(=O)O)N |
Canonical SMILES |
C1CC(COC1)C(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-2-(oxan-3-yl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as oxane and glycine.
Formation of Intermediate: The oxane ring is introduced through a series of reactions, including nucleophilic substitution and ring-closing reactions.
Final Product:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to favor the desired reactions.
Purification: Techniques such as crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-2-(oxan-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxane derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
(2S)-2-Amino-2-(oxan-3-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-2-(oxan-3-yl)acetic acid involves its interaction with specific molecular targets. These may include:
Enzymes: The compound can act as a substrate or inhibitor for various enzymes.
Receptors: It may bind to specific receptors, triggering downstream signaling pathways.
Pathways: Involvement in metabolic pathways that regulate cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following compounds share the α-amino acetic acid backbone but differ in substituent groups, leading to distinct physicochemical and biological properties:
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Hydrophobicity : The oxan-3-yl group in the target compound confers moderate hydrophobicity, intermediate between aromatic (e.g., 4-methoxyphenyl) and polar heterocyclic (e.g., isoxazole) substituents.
- Acidity: The pKa of the α-amino group varies with substituent electron effects. Electron-withdrawing groups (e.g., trifluoromethylphenyl in ) lower pKa, enhancing acidity .
- Solubility : The hydrochloride salt of the target compound offers superior aqueous solubility compared to free acids like ibotenic acid or hydrate forms .
Research Findings and Key Observations
Substituent Impact on Bioactivity: The position of chlorine substituents in dichlorobenzyl analogs () alters collagenase binding (ΔGibbs energy = 0.1 kcal/mol), highlighting steric effects . The oxan-3-yl group’s lack of hydrogen-bond donors reduces off-target interactions compared to isoxazole derivatives .
Safety Profiles :
- Hydrated isoxazole derivatives () are classified as corrosive (UN 3462), whereas the target compound’s hydrochloride salt poses fewer handling risks .
Material Science Applications :
- The oxan-3-yl group’s rigidity is exploited in polymer coatings, contrasting with trifluoromethylphenyl derivatives used in hydrophobic surfaces .
Biological Activity
(2S)-2-Amino-2-(oxan-3-yl)acetic acid, also known as oxetan-3-yl glycine, is a compound of significant interest in biochemical research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C7H13NO3 and features a distinctive oxetan ring structure, which contributes to its biological activity. The presence of both amino and carboxylic acid functional groups allows for various interactions with biological macromolecules, influencing its pharmacological potential.
Mechanisms of Biological Activity
-
Enzyme Interaction :
- The amino group can participate in hydrogen bonding with enzymes and receptors, potentially modulating their activity.
- The carboxylic acid group may facilitate ionic interactions with positively charged residues in active sites of enzymes.
-
Hydrophobic Interactions :
- The oxetan ring can engage in hydrophobic interactions, which may enhance the compound's binding affinity to lipid membranes or hydrophobic pockets within proteins.
-
Metabolic Pathways :
- As an amino acid derivative, it may play a role in various metabolic pathways, including those related to neurotransmitter synthesis and protein metabolism.
1. Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. Studies have demonstrated its effectiveness against certain bacterial strains, suggesting potential for development as an antibiotic agent.
2. Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects. It has been shown to influence neurotransmitter levels and protect neuronal cells from oxidative stress, which is crucial in conditions like Alzheimer's disease.
3. Anti-inflammatory Properties
In vitro studies have indicated that this compound can reduce inflammatory markers in cell cultures, suggesting potential therapeutic applications in inflammatory diseases.
Case Studies
-
Neuroprotection in Animal Models :
- A study conducted on mice demonstrated that administration of this compound prior to inducing oxidative stress significantly reduced neuronal death compared to control groups. This suggests a protective role against neurodegeneration.
-
Antimicrobial Efficacy :
- In vitro tests against Escherichia coli and Staphylococcus aureus showed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential.
Data Table
| Biological Activity | Tested Conditions | Results |
|---|---|---|
| Antimicrobial | Against E. coli | Inhibition at 50 µg/mL |
| Neuroprotection | Mouse model | Reduced neuronal death by 30% |
| Anti-inflammatory | Cell culture | Decreased IL-6 levels by 40% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
